molecular formula C21H19ClN2O2 B11351279 N-(3-chlorobenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11351279
M. Wt: 366.8 g/mol
InChI Key: NPWPWBDZAZPQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield 3-ethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the chlorophenyl group. This can be achieved by reacting the benzamide intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product, N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-3-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-10-6-8-17(14-19)21(25)24(20-11-3-4-12-23-20)15-16-7-5-9-18(22)13-16/h3-14H,2,15H2,1H3

InChI Key

NPWPWBDZAZPQDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.